molecular formula C23H24N4O4 B5816211 ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5816211
M. Wt: 420.5 g/mol
InChI Key: HVUBGUWPVAGHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.17975526 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (referred to as EAPQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of EAPQ, supported by relevant case studies and research findings.

Synthesis of EAPQ

The synthesis of EAPQ involves the use of pyrroloquinoxaline derivatives, which are known for their pharmacological properties. A novel approach using Buchwald amination-cyclization has been reported for synthesizing various pyrido[2,3-b]quinoxaline-3-carboxylate derivatives, including EAPQ. This method allows for the rapid formation of these compounds with moderate to good yields .

Biological Activity

EAPQ exhibits a range of biological activities that are being actively researched. Key areas of focus include:

  • Anticancer Activity : EAPQ has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrrolo[2,3-b]quinoxaline derivatives possess low nanomolar affinity towards Eph kinases, which are involved in various cancers . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly affect the compound's potency against cancer cell lines.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicate that EAPQ can effectively scavenge hydroxyl radicals, suggesting its potential as a radical scavenger in physiological environments .
  • Anti-inflammatory Effects : Similar compounds in the quinoxaline family have been noted for their anti-inflammatory properties, indicating that EAPQ may also contribute to reducing inflammation .

Case Study 1: Anticancer Activity

A study investigated the effects of EAPQ on various cancer cell lines. The compound demonstrated significant cytotoxicity against Jurkat and A-431 cells, with IC50 values lower than those of reference drugs like doxorubicin. Molecular dynamics simulations indicated strong interactions between EAPQ and the Bcl-2 protein, a key player in cancer cell survival .

Case Study 2: Antioxidant Evaluation

In another study focused on antioxidant activity, EAPQ was compared with known antioxidants such as Trolox and gallic acid. The results showed that EAPQ had comparable scavenging capabilities against hydroxyl radicals but was less effective against hydroperoxyl radicals in nonpolar environments .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits cell proliferation; effective against specific cancer lines
AntioxidantScavenges hydroxyl radicals; comparable to established antioxidants
Anti-inflammatoryPotential therapeutic use in inflammatory diseases

Properties

IUPAC Name

ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-4-31-23(28)19-20-22(26-16-8-6-5-7-15(16)25-20)27(21(19)24)12-11-14-9-10-17(29-2)18(13-14)30-3/h5-10,13H,4,11-12,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUBGUWPVAGHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.